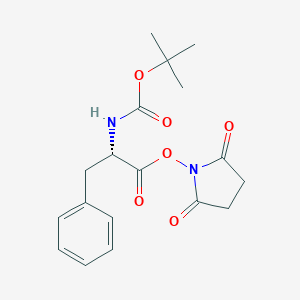

Boc-Phe-OSu

説明

BenchChem offers high-quality Boc-Phe-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUCANAMPJGMQL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190195 | |

| Record name | tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-06-4 | |

| Record name | N-tert-Butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (S)-[1-benzyl-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Boc-Phe-OSu?

An In-Depth Technical Guide to the Structure and Application of Boc-Phe-OSu

Executive Summary

N-α-(tert-Butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Phe-OSu, is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and bioconjugation.[1][2][3] This guide provides a detailed examination of its molecular architecture, elucidating how each component contributes to its function as a highly efficient acylating agent. We will explore the mechanistic principles behind its reactivity, provide field-proven experimental protocols for its synthesis and application, and discuss its broader utility in drug development. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical tool.

Chemical Identity and Physicochemical Properties

Boc-Phe-OSu is a stable, crystalline white powder that serves as an activated form of the amino acid L-phenylalanine, primed for amide bond formation.[1][3][4] Its pre-activated nature streamlines synthetic workflows by eliminating the need for in-situ coupling reagents at the point of use, which can improve yields and reduce side reactions.[5]

Nomenclature and Identifiers

-

Systematic Name (IUPAC): (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate[2][4]

-

Common Synonyms: Boc-L-phenylalanine N-hydroxysuccinimide ester, Boc-L-Phe-OSu[3][6]

Core Structural Components

The efficacy of Boc-Phe-OSu arises from the specific arrangement of its three key functional moieties: the Boc protecting group, the phenylalanine core, and the N-hydroxysuccinimide (OSu) ester.

Caption: Key functional components of the Boc-Phe-OSu molecule.

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder/solid | [1][3][4] |

| Melting Point | 150-153 °C | [3][4] |

| Purity | ≥98.0% (HPLC), ≥99.5% (Chiral HPLC) | [3][9] |

| Optical Rotation | [α]₂₀/D = -51 ± 1° (c=1 in DMF) | [3] |

| [α]₂₀/D = -21.0 ± 1° (c=1% in dioxane) | [9] | |

| Storage Temperature | 0 to 8 °C; Freezer (-20 °C) recommended for long-term storage | [4][7] |

The Functional Architecture: A Deconstruction

The structure of Boc-Phe-OSu is a deliberate design that balances stability for storage with high reactivity for synthesis. Each part has a distinct and critical role.

The N-Terminal Shield: tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common N-terminal protecting groups in peptide chemistry. Its function is to temporarily block the nucleophilicity of the phenylalanine α-amine, preventing self-polymerization and directing the reaction to the desired carboxyl terminus.

-

Expertise & Causality: The choice of the Boc group is strategic. It is exceptionally stable under the basic and nucleophilic conditions required for peptide coupling but is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[10][11] This orthogonality is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which necessitates the use of scavengers (e.g., dithiothreitol) to prevent side reactions with sensitive residues like tryptophan or methionine.[10]

The Amino Acid Core: L-Phenylalanine

As the central scaffold, L-phenylalanine provides the specific side chain that will be incorporated into the target peptide. Its aromatic and hydrophobic nature can be critical for the final peptide's structure, receptor binding affinity, and metabolic stability.[11]

The Activation Moiety: N-Hydroxysuccinimide (OSu) Ester

The conversion of the phenylalanine's carboxylic acid into an N-hydroxysuccinimide (NHS) ester is the key to its function. Carboxylic acids themselves are not sufficiently electrophilic to react with amines under mild conditions. The NHS ester dramatically increases the electrophilicity of the carbonyl carbon.

-

Trustworthiness & Self-Validation: N-hydroxysuccinimide is an excellent leaving group because its conjugate acid has a pKa of approximately 6.0, making it a stable anion upon departure.[12] This high reactivity, combined with the crystalline and stable nature of the resulting ester, makes Boc-Phe-OSu a reliable and easily handled reagent.[3][12] The by-product, NHS, is water-soluble, simplifying its removal during workup.[12]

Mechanism of Action in Peptide Synthesis

The utility of Boc-Phe-OSu is centered on the NHS ester-mediated coupling, a classic example of nucleophilic acyl substitution.

-

Activation: The phenylalanine carboxyl group is pre-activated as the NHS ester.

-

Nucleophilic Attack: The free α-amine of a growing peptide chain (or another amino acid ester) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the OSu ester.[5]

-

Amide Bond Formation: A transient tetrahedral intermediate is formed. This intermediate rapidly collapses, expelling the stable N-hydroxysuccinimide leaving group to form the new, robust peptide bond.[5]

Caption: Mechanism of NHS ester-mediated peptide bond formation.

Synthesis and Quality Control

Synthetic Pathway of Boc-Phe-OSu

Boc-Phe-OSu is typically synthesized from its constituent parts: Boc-L-phenylalanine and N-hydroxysuccinimide. The reaction is mediated by a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent.[12]

Caption: Synthetic workflow for Boc-Phe-OSu via DCC coupling.

Experimental Protocol: Synthesis of Boc-Phe-OSu

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve Boc-L-phenylalanine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Coupling Agent Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight. A white precipitate of dicyclohexylurea (DCU) will form.[13]

-

Workup: Filter off the DCU precipitate and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the resulting crude solid in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Crystallization: Recrystallize the final product from a suitable solvent system (e.g., isopropanol/hexanes) to yield pure, crystalline Boc-Phe-OSu.

-

Validation: Confirm product identity and purity via HPLC, ¹H NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe-OSu is a key reagent in the Boc/Bzl strategy for SPPS.[9] The following protocol outlines a single coupling cycle.

Experimental Protocol: A Single SPPS Coupling Cycle

-

Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine. If the previous residue's Boc group is still present, proceed to deprotection. Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection: Drain the DCM. Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[10] Agitate for 30 minutes. Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and again with DCM (3x) to remove residual TFA.

-

Neutralization: The N-terminal amine is now a TFA salt. Neutralize it by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[10] Wash again with DCM (3x) to remove excess base.

-

Coupling: Dissolve Boc-Phe-OSu (2-4 eq) in a minimal amount of DMF or DCM and add it to the neutralized resin. Agitate at room temperature for 1-4 hours. The progress can be monitored using a qualitative test (e.g., Kaiser test).

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DCM and DMF to remove excess reagents and the NHS by-product. The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for a single amino acid addition in Boc-SPPS.

Broader Applications in Drug Development

The high reactivity and specificity of the NHS ester extend the utility of Boc-Phe-OSu beyond traditional peptide synthesis.

-

Bioconjugation and Protein Modification: Boc-Phe-OSu can be used to attach phenylalanine to proteins, antibodies, or other biomolecules by targeting primary amines, such as the ε-amine of lysine residues.[2][3][14] This can be used to create antibody-drug conjugates (ADCs), modify protein properties, or attach labels and probes.[3]

-

Prodrug Development: The compound can serve as a crucial building block in creating prodrugs, where a phenylalanine moiety is linked to a drug to improve its bioavailability, targeting, or release profile.[2]

-

Neuroscience Research: As a derivative of phenylalanine, it is utilized in studies related to neurotransmitter pathways and the role of specific amino acids in brain function and disorders.[2][3]

Conclusion

Boc-Phe-OSu is a highly refined and indispensable chemical tool. Its structure is an elegant solution to the challenges of peptide synthesis, providing a stable, storable, and highly reactive source of activated L-phenylalanine. A thorough understanding of its components—the acid-labile Boc shield and the highly reactive OSu ester—is fundamental to its effective application. From the synthesis of complex therapeutic peptides to the targeted modification of biologics, Boc-Phe-OSu continues to be a vital reagent for innovation in chemistry and drug discovery.

References

-

J&K Scientific LLC. (n.d.). Boc-L-phenylalanine N-hydroxysuccinimide ester | 3674-06-4. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). Cas 3674-06-4, BOC-PHE-OSU. Retrieved January 10, 2026, from [Link]

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 10, 2026, from [Link]

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling reagents).

-

Kalia, J., & Raines, R. T. (2008). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Protein science : a publication of the Protein Society, 17(9), 1568–1575. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 10, 2026, from [Link]

Sources

- 1. BOC-PHE-OSU | 3674-06-4 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 3674-06-4,BOC-PHE-OSU | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. BOC-PHE-OSU synthesis - chemicalbook [chemicalbook.com]

- 9. Boc-Phe-OSu ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-phenylalanine N-hydroxysuccinimide ester

This guide provides a comprehensive technical overview of Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu), a critical reagent for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its primary applications, and provide detailed, field-proven protocols to ensure successful implementation in your research endeavors. Our focus is on not just the "how," but the "why," offering insights into the causality behind experimental choices to empower you with a deeper understanding of this versatile compound.

Introduction: The Strategic Advantage of Boc-Phe-OSu

Boc-L-phenylalanine N-hydroxysuccinimide ester is an activated amino acid derivative widely employed in the synthesis of peptides and the modification of biomolecules.[1][2] Its utility stems from the strategic combination of two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and the N-hydroxysuccinimide (NHS) ester.

The Boc group provides a robust yet readily cleavable protection for the α-amino group of phenylalanine. This protection is stable under a variety of reaction conditions but can be efficiently removed with moderate acids, such as trifluoroacetic acid (TFA), a cornerstone of the Boc solid-phase peptide synthesis (SPPS) strategy.[3][4]

The NHS ester is a highly reactive functional group that selectively acylates primary amino groups, such as the N-terminus of a peptide or the ε-amino group of lysine residues.[][6] This reaction proceeds efficiently under mild conditions, forming a stable and irreversible amide bond, making it ideal for bioconjugation.[]

This dual functionality makes Boc-Phe-OSu an invaluable tool for the precise incorporation of a phenylalanine residue into a peptide chain or for the conjugation of a phenylalanine moiety to a target biomolecule.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-Phe-OSu is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Synonyms | Boc-L-Phe-OSu, N-α-(tert-Butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester | [1][7] |

| CAS Number | 3674-06-4 | [1][8] |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1][7] |

| Molecular Weight | 362.38 g/mol | [7][9] |

| Appearance | White to off-white powder | [1][10] |

| Melting Point | 150-153 °C | [1][7] |

| Optical Rotation | [α]D²⁰ = -51 ± 1° (c=1 in DMF) | [1] |

| Purity | ≥98.0% (HPLC) | [7][10] |

| Solubility | Soluble in DMF, DMSO, dioxane, and dichloromethane. Sparingly soluble in aqueous solutions. | [2][11][12] |

Stability and Storage: Boc-Phe-OSu is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13][14] For long-term storage, it is recommended to keep it at -20°C in a desiccated environment.[7] When preparing solutions, use anhydrous solvents to prevent hydrolysis of the NHS ester, which would render the compound inactive. It is advisable to prepare solutions fresh before use and to avoid repeated freeze-thaw cycles.[]

Mechanism of Action: The Nucleophilic Acyl Substitution

The primary utility of Boc-Phe-OSu lies in its ability to readily react with primary amines through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.[][6]

Caption: Mechanism of amide bond formation with Boc-Phe-OSu.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe-OSu is a cornerstone reagent in the Boc strategy for SPPS.[3][10] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The Boc-SPPS Workflow

The general workflow for incorporating a phenylalanine residue using Boc-Phe-OSu in SPPS is as follows:

Caption: A single cycle of Boc-SPPS for phenylalanine incorporation.

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling Boc-Phe-OSu to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel with gentle agitation.[7]

-

Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for an additional 20-30 minutes.[3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 5% DIEA solution in DCM (2x, 2 minutes each).

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[3]

-

-

Coupling Reaction:

-

In a separate vial, dissolve Boc-Phe-OSu (3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

-

Add the Boc-Phe-OSu solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[1]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[1] If the test is positive (blue beads), the coupling reaction should be extended or repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

-

Preparation for the Next Cycle: The resin is now ready for the deprotection of the newly added Boc-phenylalanine to continue the peptide chain elongation.

Application in Bioconjugation

The high reactivity and selectivity of the NHS ester make Boc-Phe-OSu an excellent choice for labeling biomolecules, such as proteins and antibodies, with a phenylalanine moiety.[2]

Key Parameters for Successful Bioconjugation

The efficiency of the conjugation reaction is highly dependent on several factors:

-

pH: The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[][15] Below this range, the primary amines are protonated and non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[13]

-

Buffer: The buffer used for the reaction must be free of primary amines (e.g., Tris or glycine), as these will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are common choices.[]

-

Temperature: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[6][15] Lower temperatures can help to minimize the competing hydrolysis reaction.[15]

-

Molar Ratio: The degree of labeling can be controlled by adjusting the molar ratio of Boc-Phe-OSu to the biomolecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[13]

General Protocol for Protein Labeling

This protocol provides a general method for the covalent attachment of Boc-Phe to a protein.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu)

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

-

Prepare Boc-Phe-OSu Stock Solution: Immediately before use, dissolve Boc-Phe-OSu in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction:

-

Add the desired molar excess of the Boc-Phe-OSu stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

-

-

Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6][13]

-

Purification of the Conjugate: Remove unreacted Boc-Phe-OSu and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: The degree of labeling (DOL) can be determined using techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) to measure the mass shift of the modified protein.[1]

Analytical Characterization

Confirmation of successful peptide synthesis or bioconjugation is crucial. The following techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final peptide or protein conjugate.[1][16]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the desired product, verifying the incorporation of the phenylalanine residue.[1]

Safety and Handling

Boc-L-phenylalanine N-hydroxysuccinimide ester may cause skin, eye, and respiratory tract irritation.[14] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and prevent contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency in SPPS | Incomplete deprotection or neutralization. Insufficient coupling time or reagent excess. Hydrolysis of Boc-Phe-OSu. | Ensure complete deprotection and neutralization. Increase coupling time and/or molar excess of Boc-Phe-OSu. Use anhydrous solvents and fresh reagent. |

| Low Labeling Efficiency in Bioconjugation | Incorrect pH or buffer. Hydrolysis of Boc-Phe-OSu. Insufficient molar excess of reagent. | Optimize pH to 7.2-8.5 and use an amine-free buffer. Prepare Boc-Phe-OSu solution immediately before use in anhydrous solvent. Increase the molar ratio of Boc-Phe-OSu to the biomolecule. |

| Precipitation of Protein during Labeling | High concentration of organic solvent from the Boc-Phe-OSu stock. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |

Conclusion

Boc-L-phenylalanine N-hydroxysuccinimide ester is a highly versatile and efficient reagent for the incorporation of phenylalanine in peptide synthesis and for the modification of biomolecules. A thorough understanding of its chemical properties, reaction mechanisms, and the critical parameters influencing its reactivity is paramount for achieving successful and reproducible results. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and confidence to effectively utilize this valuable compound in their scientific pursuits.

References

-

J&K Scientific LLC. Boc-L-phenylalanine N-hydroxysuccinimide ester. [Link]

-

Yorlab. Boc-Phe-Osu, >=98.0%. [Link]

-

Merck. Novabiochem® Coupling reagents. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

-

ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]

-

PubMed Central. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]

-

Der Pharma Chemica. Synthesis and chemical characterization of a new dipeptide analogue. [Link]

-

PubMed. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. [Link]

-

PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

ResearchGate. Stereoselective Peptide Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Phe-Osu, >=98.0% - Yorlab [yorlab.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Phe-OSu = 98.0 HPLC 3674-06-4 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc-Phe-OSu ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Phe-OSu: A Cornerstone in Peptide Synthesis

This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu), a pivotal reagent in the field of peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and application of Boc-Phe-OSu, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Core Compound Profile and Physicochemical Properties

Boc-Phe-OSu is an activated ester of the amino acid L-phenylalanine, strategically modified with two key functional groups that render it highly effective for peptide synthesis: the Boc protecting group and the N-hydroxysuccinimide (OSu) ester.

Table 1: Physicochemical Properties of Boc-Phe-OSu

| Property | Value | References |

| CAS Number | 3674-06-4 | [1][2] |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1] |

| Molecular Weight | 362.38 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 150-152 °C | [2] |

| Solubility | Soluble in organic solvents like Dioxane, Tetrahydrofuran (THF), and Dichloromethane (DCM). | [3][4] |

| Storage Temperature | -20°C | [2] |

The structure of Boc-Phe-OSu is fundamental to its function. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile shield for the α-amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. Concurrently, the N-hydroxysuccinimide ester is an excellent activating group for the carboxyl end, facilitating efficient coupling to the free amino group of a growing peptide chain.[5][6]

Caption: Chemical structure of Boc-Phe-OSu.

The Dual Role in Peptide Synthesis: Protection and Activation

The efficacy of Boc-Phe-OSu in peptide synthesis stems from its dual-functionality, which addresses two critical requirements of peptide chemistry: selective protection of the amine terminus and activation of the carboxyl terminus for efficient amide bond formation.

The Boc Protecting Group: An Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[7] Its primary function is to prevent the nucleophilic α-amino group of phenylalanine from engaging in unwanted side reactions, such as self-polymerization. The key advantage of the Boc group is its acid lability; it can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more acid-stable side-chain protecting groups (e.g., benzyl-based ethers and esters).[7] This selective removal is crucial for the stepwise elongation of the peptide chain.

The deprotection mechanism involves the protonation of the Boc carbonyl group, followed by the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions with nucleophilic residues like tryptophan, methionine, or cysteine.[7]

The OSu Ester: A Highly Efficient Activating Group

For a peptide bond to form, the carboxyl group of the incoming amino acid must be activated to render it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. The N-hydroxysuccinimide ester in Boc-Phe-OSu serves as a highly effective activating group.[8] The succinimidyl moiety is an excellent leaving group, facilitating a rapid and high-yield coupling reaction under mild conditions. This pre-activation strategy offers advantages over in-situ activation methods by enhancing stability, simplifying handling, and often leading to cleaner reactions with fewer byproducts.[5]

Caption: Mechanism of Boc-Phe-OSu in peptide coupling.

Synthesis of Boc-Phe-OSu

Boc-Phe-OSu is typically synthesized from its precursor, N-Boc-L-phenylalanine (Boc-Phe-OH), through an esterification reaction with N-hydroxysuccinimide (NHS).[4] This reaction is commonly mediated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the active ester.[3][4]

Caption: Synthetic scheme for Boc-Phe-OSu.

Experimental Protocol: Boc-SPPS Coupling with Boc-Phe-OSu

The following is a generalized protocol for the incorporation of a phenylalanine residue into a peptide sequence on a solid support using Boc-Phe-OSu. This protocol may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Phe-OSu

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents (e.g., DCM, isopropanol)

Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of DIEA in DCM or DMF until the effluent is neutral.[7]

-

Wash the resin with DCM and then DMF to prepare for coupling.

-

-

Coupling Reaction:

-

Dissolve 2-3 equivalents of Boc-Phe-OSu in DMF.

-

Add the Boc-Phe-OSu solution to the neutralized resin.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.[10]

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[10]

-

Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Analytical Techniques for Quality Control

Ensuring the purity of Boc-Phe-OSu is critical for the successful synthesis of high-quality peptides. Two common chromatographic techniques for purity assessment are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[11]

-

TLC: A rapid and cost-effective qualitative method for routine checks and reaction monitoring.[11]

-

HPLC: A high-resolution, quantitative technique essential for final purity confirmation, impurity profiling, and quality control.[11][] A typical purity assay for Boc-Phe-OSu specifies ≥98.0% purity by HPLC.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-Phe-OSu.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[1][13] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C.[2]

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

Boc-Phe-OSu remains a valuable and widely used reagent in peptide synthesis due to its inherent stability, high reactivity, and compatibility with the robust Boc-SPPS methodology. Its dual-functional design, incorporating both an effective amine protecting group and a highly activated carboxyl group, streamlines the peptide coupling process. A thorough understanding of its chemical properties, synthesis, and application protocols, as detailed in this guide, is essential for researchers and drug development professionals seeking to achieve high-yield, high-purity synthesis of peptides for a wide range of therapeutic and research applications.

References

-

Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.

-

J&K Scientific LLC. (n.d.). Boc-L-phenylalanine N-hydroxysuccinimide ester | 3674-06-4. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

- BenchChem. (2025). Fmoc-Phe-OSu: A Technical Guide for Peptide Synthesis.

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth., 94, 358-371.

- BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu.

- BenchChem. (2025).

- Carpino, L. A., & Guttmann, S. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455–2504.

- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). A Comparative Guide to Boc-Phe(4-Br)

Sources

- 1. globechemie.com [globechemie.com]

- 2. BOC-PHE-OSU | 3674-06-4 [chemicalbook.com]

- 3. BOC-PHE-OSU synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Synthesis of Boc-Phe-OSu from Boc-Phe-OH

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Activated Esters in Peptide Synthesis

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. This necessitates the "activation" of the carboxylic acid group, converting it into a more reactive species susceptible to nucleophilic attack by an amine. Among the various strategies developed, the use of pre-formed, stable, yet reactive building blocks is paramount for efficiency and purity.

This guide focuses on the synthesis of N-succinimidyl N-(tert-butoxycarbonyl)-L-phenylalaninate (Boc-Phe-OSu), a classic and widely utilized activated ester. Its strategic advantage lies in its crystalline stability, allowing for purification and storage, while possessing sufficient reactivity for clean, high-yield coupling reactions under mild conditions.[1] This approach circumvents many issues associated with in situ activation methods, such as the formation of complex side-products that complicate purification.[2] We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to empower researchers to confidently and successfully synthesize this critical reagent.

The Core Mechanism: A Symphony of Activation and Trapping

The synthesis of Boc-Phe-OSu from Boc-Phe-OH is a two-stage process orchestrated by a coupling agent, typically a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC), and an additive, N-Hydroxysuccinimide (NHS). Understanding the causality behind this reagent choice is critical for troubleshooting and optimization.

The direct use of a carbodiimide to couple a carboxylic acid and an amine can be problematic. The primary challenge is that the highly reactive O-acylisourea intermediate, once formed, is susceptible to racemization at the α-carbon via oxazolone formation.[3][4] Furthermore, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is difficult to remove and represents a loss of valuable starting material.[5]

The introduction of NHS elegantly mitigates these issues. NHS acts as a trapping agent for the O-acylisourea intermediate.[3] It rapidly reacts to form the Boc-Phe-OSu active ester, which is more stable and less prone to racemization than the initial intermediate. This newly formed NHS ester is sufficiently reactive to readily couple with an amine in a subsequent step, but stable enough to be isolated and purified. The overall mechanism proceeds as follows:

-

Activation: The carboxylic acid of Boc-Phe-OH attacks the DCC molecule to form the highly reactive O-acylisourea intermediate.[6][7]

-

Trapping & Esterification: The N-Hydroxysuccinimide then performs a nucleophilic attack on the activated carbonyl carbon of the intermediate. This forms the desired Boc-Phe-OSu ester and releases the dicyclohexylurea (DCU) byproduct.[5]

Caption: Mechanism of DCC/NHS Mediated Esterification.

A Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and purification steps to ensure a high-purity final product.

Materials and Reagents

| Reagent/Material | Specification | Rationale |

| Boc-L-Phenylalanine (Boc-Phe-OH) | ≥99% purity | High-purity starting material is essential for a clean reaction. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% purity | The primary activating agent; impurities can lead to side reactions. |

| N-Hydroxysuccinimide (NHS) | ≥99.5% purity | Crucial for trapping the reactive intermediate and minimizing racemization. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Anhydrous conditions are critical to prevent hydrolysis of DCC and the product. |

| Ethyl Acetate (EtOAc) | ACS Grade or equivalent | Used for recrystallization. |

| Hexanes | ACS Grade or equivalent | Used as an anti-solvent for recrystallization. |

| Round-bottom flask | Dry | All glassware must be thoroughly dried to maintain anhydrous conditions. |

| Magnetic stirrer & stir bar | - | For efficient mixing of the reaction. |

| Ice bath | - | To control the initial exothermic reaction. |

| Buchner funnel & filter paper | - | For filtering the DCU byproduct. |

Step-by-Step Synthesis Workflow

-

Reactant Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Phe-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous 1,4-dioxane. Stir at room temperature until all solids are dissolved. A slight excess of NHS is used to ensure the complete trapping of the activated intermediate.

-

Initial Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C. This step is critical to moderate the exothermic reaction upon addition of DCC and to minimize potential side reactions.

-

Activation: In a separate, dry beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous 1,4-dioxane. Add this solution dropwise to the cooled, stirring Boc-Phe-OH/NHS solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

Reaction Progression: Keep the reaction stirring at 0 °C for 2 hours. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

-

Reaction Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. The consumption of Boc-Phe-OH (which will stick to the baseline) and the appearance of the higher Rf Boc-Phe-OSu product spot indicates reaction progression.

-

Byproduct Removal: After the reaction is complete, chill the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the white DCU precipitate using a Buchner funnel. Wash the collected solid with a small amount of cold dioxane or ethyl acetate to recover any trapped product.

-

Solvent Evaporation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid or viscous oil.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to induce crystallization.[8] Collect the resulting white, crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Caption: Synthesis and Purification Workflow.

Product Characterization: Verifying Success

Thorough characterization is non-negotiable to confirm the identity, purity, and integrity of the synthesized Boc-Phe-OSu before its use in subsequent peptide synthesis.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White crystalline solid. |

| Melting Point | Melting Point Apparatus | 150-152 °C.[9] A sharp melting range indicates high purity. |

| Purity | RP-HPLC | ≥98.0%.[9] A single major peak should be observed. |

| Identity | ¹H NMR (CDCl₃) | Key signals expected at δ ~1.4 (s, 9H, Boc), ~2.8 (s, 4H, succinimide), ~3.2 (m, 2H, β-CH₂), ~4.8 (m, 1H, α-CH), ~5.2 (d, 1H, NH), ~7.3 (m, 5H, Ar-H). |

| Optical Purity | Polarimetry | [α]²⁰/D −21.0±1°, c = 1% in dioxane.[9] Confirms the retention of stereochemical integrity. |

Troubleshooting Common Synthesis Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to a successful outcome.

| Problem / Observation | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive DCC: DCC is moisture-sensitive and can hydrolyze over time. 2. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use Fresh Reagents: Purchase fresh DCC or use a newly opened bottle. Store DCC under inert gas. 2. Extend Reaction Time: Allow the reaction to stir for a full 16-24 hours at room temperature. Monitor by TLC until the Boc-Phe-OH spot disappears.[10] |

| Final Product is an Oil, Fails to Crystallize | 1. Presence of DCU: Inefficient filtration allowed the soluble urea byproduct to contaminate the product. 2. Residual Solvent: Incomplete removal of dioxane. | 1. Improve DCU Removal: Ensure the reaction mixture is thoroughly chilled before filtration. Wash the crude product with a solvent in which DCU has low solubility but the product is soluble (e.g., diethyl ether). 2. Thorough Drying: Ensure the crude product is dried under high vacuum for an extended period before attempting recrystallization. |

| Low Melting Point and Broad Range | Impurity Presence: The product is contaminated with starting materials, DCU, or N-acylurea. | 1. Re-purify: Perform a second recrystallization. 2. Column Chromatography: If recrystallization fails, purify the material via silica gel column chromatography using a gradient of ethyl acetate in hexanes.[8] |

| HPLC Shows Multiple Peaks | 1. Incomplete Reaction: Presence of starting material. 2. Side Reactions: Formation of N-acylurea or other byproducts.[5] | 1. Optimize Reaction Conditions: Ensure accurate stoichiometry and reaction times. 2. Check Reagent Purity: Use high-purity NHS and DCC. The use of NHS is specifically designed to minimize side reactions, so impurities in the starting materials are a likely culprit. |

References

- Organic Chemistry Frontiers. Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing.

- Organic & Biomolecular Chemistry.

- Wikipedia. Peptide synthesis.

- Organic Syntheses.

- Journal of the American Chemical Society. Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones.

- BOC Sciences. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.

- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.

- ChemicalBook. BOC-PHE-OSU synthesis.

- Der Pharma Chemica. Synthesis and characterization of Boc protected coupled product of phenylalanine and ethylenediamine.

- Organic Chemistry Portal.

- Chemistry LibreTexts.

- BenchChem.

- Sigma-Aldrich. Boc-Phe-OSu ≥98.0% HPLC.

Sources

- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Boc-Phe-OSu = 98.0 HPLC 3674-06-4 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Solubility of Boc-Phe-OSu: A Deep Dive for the Synthetic Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the seamless execution of coupling reactions is paramount. At the heart of this process lies the unassuming yet critical parameter of solubility. For N-α-(tert-Butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu), a cornerstone reagent in Boc-based solid-phase and solution-phase peptide synthesis, understanding its dissolution characteristics in various organic solvents is not merely a matter of convenience—it is a fundamental prerequisite for reaction efficiency, yield, and purity. This guide provides an in-depth technical exploration of the solubility of Boc-Phe-OSu, offering field-proven insights, a robust experimental framework for solubility determination, and a foundational understanding of the physicochemical principles at play.

Physicochemical Properties and Solubility Profile of Boc-Phe-OSu

Boc-Phe-OSu is a white solid with a molecular weight of 362.38 g/mol [1][2]. Its structure, featuring a bulky, nonpolar tert-butoxycarbonyl protecting group and a phenyl ring, alongside the polar N-hydroxysuccinimide (NHS) ester, imparts a nuanced solubility profile. The fundamental principle governing the solubility of a non-ionic molecular solid like Boc-Phe-OSu is "like dissolves like." This adage underscores that a solute will dissolve best in a solvent that shares similar intermolecular forces.

The Boc-Phe-OSu molecule possesses both nonpolar (the Boc group and phenyl ring) and polar (the ester and succinimide carbonyl groups) regions. Consequently, its solubility is favored in solvents that can effectively interact with both of these moieties. Polar aprotic solvents are particularly well-suited for this task.

The following table summarizes the expected solubility of Boc-Phe-OSu in a range of common organic solvents, based on chemical principles and available data for analogous structures. For critical applications, experimental verification is strongly recommended.

| Solvent | Solvent Type | Expected Solubility | Rationale and Commentary |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF's high polarity and ability to solvate both polar and nonpolar moieties make it an ideal solvent for peptide synthesis and for dissolving reagents like Boc-Phe-OSu. |

| Dioxane | Nonpolar Ether | Soluble | solubility is confirmed by its use as a solvent for optical rotation measurements of Boc-Phe-OSu[1]. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | ACN is a polar aprotic solvent, but generally a weaker solvent for large, nonpolar compounds compared to DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderately Soluble | Similar to dioxane, THF should be a reasonably good solvent for Boc-Phe-OSu. |

| Dichloromethane (DCM) | Halogenated | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including protected amino acids. |

| Methanol (MeOH) | Polar Protic | Moderately to Sparingly Soluble | The presence of the hydroxyl group in methanol can lead to hydrogen bonding, which may not be as effective at solvating the bulky, nonpolar regions of Boc-Phe-OSu compared to polar aprotic solvents. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Similar to methanol, but its larger alkyl group makes it slightly less polar, potentially further reducing solubility. |

| Hexane | Nonpolar | Insoluble | The significant polarity of the NHS ester and amide functionalities of Boc-Phe-OSu prevents its dissolution in highly nonpolar solvents like hexane. |

Theoretical Framework: The Molecular Dance of Dissolution

The dissolution of a crystalline solid like Boc-Phe-OSu into a solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous (ΔG < 0), the enthalpy of solvation must be sufficiently exothermic to overcome the lattice energy of the solid, and/or the entropy of the system must increase significantly.

In the context of Boc-Phe-OSu and organic solvents, the key intermolecular interactions at play are:

-

Van der Waals forces: These are ubiquitous, weak attractions that are particularly important for the nonpolar Boc and phenyl groups. Nonpolar solvents primarily interact through these forces.

-

Dipole-dipole interactions: The carbonyl groups in the Boc, ester, and succinimide moieties create significant dipoles. Polar aprotic solvents like DMF and DMSO have strong dipoles that can favorably interact with these regions of the Boc-Phe-OSu molecule.

The superior performance of solvents like DMF can be attributed to their ability to provide both favorable dipole-dipole interactions with the polar functionalities and sufficient van der Waals interactions with the nonpolar regions, effectively disrupting the crystal lattice of Boc-Phe-OSu and solvating the individual molecules.

Caption: Dissolution of Boc-Phe-OSu in DMF.

Experimental Protocol for Solubility Determination: A Self-Validating System

For researchers requiring precise quantitative solubility data, the following robust protocol, based on the equilibrium shake-flask method, is recommended. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Materials

-

Boc-Phe-OSu (high purity, >98%)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or vortex mixer

-

Thermostatic water bath (optional, for temperature control)

-

2 mL glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, chemically compatible with the chosen solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of Boc-Phe-OSu in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).

-

These standards are crucial for generating a calibration curve for HPLC analysis, ensuring the trustworthiness of the final quantification.

-

-

Sample Preparation and Equilibration:

-

To a series of 2 mL glass vials, add an excess amount of Boc-Phe-OSu (e.g., 20-30 mg) to a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is essential to ensure saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Analyze the filtered, saturated solution by HPLC using a suitable method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at an appropriate wavelength for the phenyl group, such as 254 nm).

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of Boc-Phe-OSu in the saturated sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Caption: Workflow for solubility determination.

Conclusion: From Theory to Practice

A comprehensive understanding of the solubility of Boc-Phe-OSu is indispensable for the modern peptide chemist. While DMF stands out as a solvent of choice due to its favorable physicochemical properties, a range of other organic solvents can also be employed depending on the specific requirements of the synthetic step or analytical method. The theoretical principles of "like dissolves like" provide a strong predictive framework, but for applications demanding the highest precision, the empirical determination of solubility through a robust and self-validating protocol, as outlined in this guide, is essential. By integrating this knowledge into their workflow, researchers can enhance the reliability, efficiency, and success of their synthetic endeavors.

References

-

PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Wikipedia. N-Hydroxysuccinimide. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

J&K Scientific LLC. Boc-L-phenylalanine N-hydroxysuccinimide ester | 3674-06-4. [Link]

- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131-135.

- Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980.

Sources

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Modern Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, was revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS) developed by R. Bruce Merrifield, a feat for which he was awarded the Nobel Prize in Chemistry in 1984.[1][2] At the heart of this innovation was the strategic use of protecting groups to control the stepwise assembly of amino acids. Among these, the tert-butyloxycarbonyl (Boc) group, introduced by Louis A. Carpino in 1957, emerged as a pivotal tool, enabling the practical and efficient synthesis of peptides.[3][4] This guide provides an in-depth technical exploration of the role of the Boc protecting group in peptide synthesis, delving into the chemical principles, strategic considerations, and practical methodologies that have established Boc chemistry as an enduring and powerful technique in the peptide scientist's arsenal.

The Chemical Rationale: Why Boc?

The success of the Boc group in peptide synthesis is rooted in its unique chemical properties, which allow for its selective removal under conditions that do not affect other protecting groups or the integrity of the growing peptide chain. This principle of "orthogonality" is fundamental to SPPS.

The Boc group is an acid-labile protecting group, meaning it is cleaved in the presence of an acid.[5] In the context of SPPS, this allows for the temporary protection of the α-amino group of an amino acid. The side chains of reactive amino acids are protected with groups that are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis using a stronger acid. This "quasi-orthogonal" system, typically employing benzyl-based side-chain protection, forms the basis of the classic Boc/Bzl strategy in SPPS.[3][5]

Mechanism of Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[6] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[6]

Caption: Mechanism of TFA-mediated Boc deprotection.

The Boc SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. Each cycle consists of three main steps: deprotection, neutralization, and coupling.

Resin Preparation and Swelling

The synthesis begins with a solid support, typically a polystyrene resin cross-linked with divinylbenzene. For the synthesis of peptide acids, Merrifield resin is a classic choice, while for peptide amides, MBHA or BHA resins are commonly used. The first amino acid is covalently attached to this resin. Before starting the synthesis, the resin must be swelled in a suitable solvent, usually dichloromethane (DCM), to allow for efficient diffusion of reagents.[7]

The Synthesis Cycle

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.

Protocol: Nα-Boc Deprotection

-

To the swelled peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The use of DCM as a solvent is crucial as it promotes the swelling of the polystyrene resin, ensuring that the acid can access the Boc groups throughout the solid support.[8]

-

Perform a brief pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Continue to agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.

-

If the peptide contains sensitive residues such as Cys, Met, or Trp, it is critical to add a scavenger, such as 0.5% dithioethane (DTE), to the TFA solution to prevent side reactions.[9]

-

Following deprotection, thoroughly wash the peptide-resin with DCM and then isopropanol (IPA) to remove residual TFA.[9]

The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt must be neutralized to the free amine before the next coupling reaction can proceed.

Protocol: Neutralization

-

Suspend the peptide-resin in a 10% solution of a tertiary amine base, typically diisopropylethylamine (DIEA), in DCM.

-

Agitate the mixture for 2 minutes.

-

Drain the neutralization solution and repeat the process.

-

Thoroughly wash the resin with DCM to remove excess base.

An alternative and highly efficient approach is in situ neutralization, where the neutralization and coupling steps are performed simultaneously. This method has been shown to be particularly effective for the synthesis of "difficult" sequences that are prone to aggregation.[10]

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol: Amino Acid Coupling

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the resin beads remain colorless or yellow) indicates that all the free amines have reacted.[11][12] If the test is positive (blue beads), a second coupling step should be performed.[11]

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. In Boc SPPS, this is typically achieved in a single step using a strong acid.

Protocol: Final Cleavage

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage cocktail. A common and highly effective reagent is liquid hydrogen fluoride (HF).[9] Due to its hazardous nature, specialized equipment is required for HF cleavage.[13]

-

The cleavage cocktail must contain a scavenger or a cocktail of scavengers to trap the reactive carbocations generated during the removal of the side-chain protecting groups. A common scavenger is anisole, used in a 9:1 ratio of HF to anisole.[9][13]

-

The cleavage reaction is typically carried out for 45-60 minutes at 0°C.

-

After the reaction, the HF is removed by evaporation, and the crude peptide is precipitated with cold diethyl ether.

-

The precipitated peptide is then collected, washed, and dried.

Navigating the Challenges: Side Reactions in Boc SPPS

While a robust methodology, Boc SPPS is not without its challenges. A thorough understanding of potential side reactions is crucial for the successful synthesis of high-purity peptides.

| Side Reaction | Description | Causative Factors | Prevention/Mitigation |

| Alkylation | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[9][14] | Insufficient or inappropriate scavengers in the deprotection and cleavage cocktails. | Use of an effective scavenger cocktail (e.g., TIS, EDT, thioanisole).[14] |

| Aspartimide Formation | The side-chain carboxylate of aspartic acid can cyclize to form a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides. | Repetitive acid treatment during deprotection, especially in Asp-Gly and Asp-Ser sequences.[9] | The protonated state of the N-terminal amine after Boc deprotection reduces the propensity for this side reaction compared to Fmoc chemistry.[9] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide can occur after the deprotection of the second amino acid, leading to cleavage of the dipeptide from the resin. | Base-catalyzed reaction, more prevalent in Fmoc SPPS but can occur in Boc SPPS. | In situ neutralization protocols can suppress this side reaction.[9] |

| Incomplete Coupling | Failure of the coupling reaction to go to completion, resulting in deletion sequences. | Steric hindrance from bulky amino acids or peptide aggregation on the resin. | Perform a "double coupling" or use a more potent activating agent like HATU.[13] |

The Boc vs. Fmoc Debate: A Matter of Strategy

The development of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offered a milder and truly orthogonal alternative to the Boc/Bzl strategy.[3] The choice between Boc and Fmoc SPPS is a critical strategic decision in peptide synthesis.

| Feature | Boc SPPS | Fmoc SPPS |

| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA)[5] | Base (e.g., piperidine)[15] |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-butyl-based (acid-labile) |

| Final Cleavage | Strong acid (e.g., HF)[5] | Strong acid (e.g., TFA) |

| Orthogonality | Quasi-orthogonal[5] | Fully orthogonal[15] |

| Advantages | - Less prone to aggregation for certain sequences.[5]- Boc-amino acids are generally less expensive. | - Milder deprotection conditions.[15]- Avoids the use of hazardous HF.[5]- Amenable to automation. |

| Disadvantages | - Requires hazardous strong acids (TFA, HF).[5]- Requires specialized equipment for HF cleavage.[13] | - Base-labile protecting groups can be problematic.- Diketopiperazine formation is more common. |

Conclusion: A Legacy of Innovation and Utility

The Boc protecting group, in conjunction with Merrifield's solid-phase methodology, fundamentally transformed the landscape of peptide science. While the Fmoc strategy has gained widespread popularity for its milder conditions and amenability to automation, Boc chemistry remains a powerful and relevant tool, particularly for the synthesis of long and challenging peptide sequences. Its enduring presence in the field is a testament to the ingenuity of its pioneers and its robustness as a chemical strategy. A deep understanding of the principles and practices of Boc-based peptide synthesis is, therefore, an invaluable asset for any researcher, scientist, or drug development professional working at the forefront of peptide and protein chemistry.

References

- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.

-

The European Peptide Society. (2019). Louis A. Carpino (1927‐2019), In Memoriam. [Link]

- Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184.

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

- Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298.

- Albericio, F., & El-Faham, A. (2020). Carpino's protecting groups, beyond the Boc and the Fmoc. Peptide Science, 112(4), e24164.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

-

Albericio, F., & El-Faham, A. (2018). Amino Acid-Protecting Groups. ResearchGate. [Link]

- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180-193.

- Carpino, L. A. (1964). New Methods of Introducing the Carbo-t-butoxy Amino-Protecting Group. Preparation and Use of t-Butyl Cyanoformate and t-Butyl Iminodicarboxylate1. The Journal of Organic Chemistry, 29(10), 2820-2824.

-

Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

American Peptide Society. (1963). Synthesis of a Tetrapeptide. [Link]

- Otvos, L., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 185-195.

-

Reddit. (2023). Boc De-protection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Morales-Sanfrutos, J., & Albericio, F. (2016). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules (Basel, Switzerland), 21(7), 897.

-

Fiveable. Kaiser Test Definition. [Link]

- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522-527.

- Garcia-Martin, F., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Polymers, 5(2), 437-455.

- Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform, 2020(04), A55-A57.

-

Merrifield, R. B. (1985). Solid-phase peptide synthesis. ResearchGate. [Link]

- Carpino, L. A. (1987). The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 20(11), 401-407.

- Konno, H., & Takayama, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2215-2219.

Sources

- 1. americanpeptidesociety.org [americanpeptidesociety.org]